2-(2-Chlorophenyl)morpholine
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Overview
Description
2-(2-Chlorophenyl)morpholine is an organic compound with the molecular formula C10H12ClNO. It is a morpholine derivative where the morpholine ring is substituted with a 2-chlorophenyl group.
Mechanism of Action
Target of Action
Morpholine derivatives have been found to show action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .
Mode of Action
For instance, they can inhibit kinase enzymes, which play crucial roles in cell cycle regulation .
Biochemical Pathways
Given that morpholine derivatives can inhibit kinase enzymes, it’s plausible that they may affect pathways related to cell cycle regulation .
Pharmacokinetics
Morpholine derivatives are known for their wide variety of pharmacological activity .
Result of Action
Morpholine derivatives have been found to have a wide variety of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Morpholine, a structurally similar compound, undergoes most chemical reactions typical for other secondary amines This suggests that 2-(2-Chlorophenyl)morpholine may interact with various enzymes, proteins, and other biomolecules in a similar manner
Molecular Mechanism
It is likely to interact with biomolecules through its secondary amine and ether functionalities These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level
Metabolic Pathways
Given its structural similarity to morpholine, it may be involved in similar metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)morpholine typically involves the reaction of 2-chloroaniline with ethylene oxide under basic conditions to form the morpholine ring. The reaction is generally carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the ring closure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylmorpholine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)morpholine
- 2-(2-Bromophenyl)morpholine
- 2-(2-Fluorophenyl)morpholine
Comparison: 2-(2-Chlorophenyl)morpholine is unique due to the presence of the chlorine atom at the ortho position of the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-chlorophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOCSISIGGFMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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